Phosphorane, trihydroxy-

Descripción

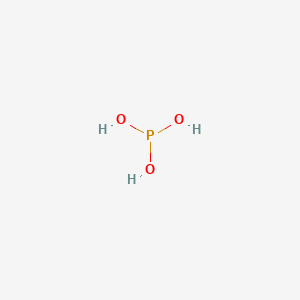

Structure

3D Structure

Propiedades

IUPAC Name |

phosphorous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O3P/c1-4(2)3/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMIONKXNSYLSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7035511 | |

| Record name | Phosphorous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7035511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.996 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Pellets or Large Crystals, Solid | |

| Record name | Phosphorous acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10294-56-1, 14901-63-4 | |

| Record name | Phosphorous acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10294-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorous acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7035511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorous acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Ephemeral Hub: A Theoretical Guide to the Stability of Trihydroxyphosphorane

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Trihydroxyphosphorane (PH₂(OH)₃), a pentacoordinate phosphorus species, represents a critical, albeit transient, intermediate in a multitude of biochemical reactions, most notably the hydrolysis of phosphate esters, a cornerstone of bioenergetics and signal transduction. Its inherent instability, however, makes direct experimental characterization challenging, elevating the importance of theoretical and computational chemistry in elucidating its structural preferences and energetic landscape. This in-depth technical guide provides a comprehensive overview of the theoretical studies concerning the stability of trihydroxyphosphorane. We delve into the fundamental principles governing its structure, the computational methodologies employed to probe its properties, and the key factors that dictate the relative stability of its various isomers. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to understand and predict the behavior of this pivotal intermediate.

Introduction: The Significance of a Fleeting Intermediate

Pentacoordinate phosphorus compounds are central to many biological processes, often appearing as transient intermediates or transition states in enzymatic reactions. Their fleeting existence belies their profound impact on the mechanisms of phosphoryl group transfer, a ubiquitous reaction in nature. Trihydroxyphosphorane, in particular, is a key player in the hydrolysis of phosphate esters, a process fundamental to the regulation of DNA and RNA function, cellular signaling, and energy metabolism.[1] The stability of this intermediate directly influences the reaction rates and pathways of these vital biochemical transformations. Understanding the factors that govern its stability is therefore paramount for deciphering enzymatic mechanisms and for the rational design of therapeutic agents that target phosphate-processing enzymes.

Pentacoordinate phosphoranes typically adopt a trigonal bipyramidal (TBP) geometry, characterized by two distinct ligand positions: apical and equatorial .[2] The arrangement of substituents in these positions is governed by the principle of apicophilicity , which dictates that more electronegative groups preferentially occupy the apical positions.[2] This preference is a consequence of the nature of the bonding in the TBP structure; the apical bonds are longer and weaker, better accommodating electron-withdrawing groups.

Isomers of Trihydroxyphosphorane: A Conformational Landscape

Based on the TBP geometry, trihydroxyphosphorane can exist in several stereoisomeric forms, distinguished by the placement of the three hydroxyl groups in either apical or equatorial positions. The two most pertinent isomers for discussion are:

-

The di-equatorial isomer: Two hydroxyl groups occupy equatorial positions, and one occupies an apical position.

-

The di-axial isomer: Two hydroxyl groups occupy apical positions, and one occupies an equatorial position.

The relative stability of these isomers is a delicate balance of electronic and steric factors. The inherent apicophilicity of the hydroxyl group suggests a preference for the apical positions. However, steric hindrance and the potential for intramolecular hydrogen bonding can significantly influence the conformational landscape.

Below is a diagram illustrating the two primary isomers of trihydroxyphosphorane.

Caption: Trigonal bipyramidal isomers of trihydroxyphosphorane.

Theoretical Methodologies for Stability Assessment

The transient nature of trihydroxyphosphorane necessitates the use of computational chemistry to investigate its properties.[3] Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the structures, relative energies, and reaction pathways of such species.[1]

| Method | Description | Strengths | Limitations |

| Hartree-Fock (HF) | An ab initio method that approximates the many-electron wavefunction as a single Slater determinant. | Computationally less expensive than correlated methods. | Does not account for electron correlation, leading to less accurate energies. |

| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that incorporates electron correlation by adding perturbation corrections to the HF energy. | Provides a good balance of accuracy and computational cost for many systems. | Can be computationally demanding for larger molecules. |

| Coupled Cluster (CC) | A high-level ab initio method that provides very accurate energies by including electron correlation to a high degree. | Considered the "gold standard" for accuracy in quantum chemistry. | Computationally very expensive, limiting its application to smaller systems. |

| Density Functional Theory (DFT) | A method based on the electron density rather than the wavefunction. Various functionals are available to approximate the exchange-correlation energy. | Computationally efficient, allowing for the study of larger systems. | The accuracy is dependent on the choice of the exchange-correlation functional. |

Protocol for Theoretical Stability Analysis of Trihydroxyphosphorane Isomers:

-

Geometry Optimization: The starting point for any theoretical study is to find the minimum energy structure of each isomer. This is achieved through geometry optimization, where the positions of the atoms are varied until the forces on them are zero.

-

Frequency Calculation: Once the optimized geometries are obtained, a frequency calculation is performed. This serves two purposes:

-

It confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE), which must be added to the electronic energy for an accurate comparison of isomer stabilities.

-

-

Single-Point Energy Calculation: To obtain highly accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a more computationally expensive, higher-level theory or a larger basis set.

-

Solvation Modeling: Reactions in biological systems occur in an aqueous environment. The influence of the solvent on the stability of the isomers can be modeled using either explicit solvent models (including individual water molecules) or implicit continuum models (treating the solvent as a continuous dielectric medium).

Factors Governing the Stability of Trihydroxyphosphorane Isomers

The relative stability of the di-equatorial and di-axial isomers of trihydroxyphosphorane is dictated by a complex interplay of several factors:

-

Apicophilicity: As mentioned, the electronegative hydroxyl groups have an intrinsic preference for the apical positions. This would suggest that the di-axial isomer is electronically more stable.

-

Steric Hindrance: The equatorial positions are less sterically crowded than the apical positions. Placing bulky groups in the equatorial positions minimizes steric repulsion. While hydroxyl groups are not exceptionally bulky, steric interactions can still play a role.

-

Intramolecular Hydrogen Bonding: The proximity of the hydroxyl groups in certain conformations can allow for the formation of intramolecular hydrogen bonds. These interactions can provide significant stabilization to a particular isomer.

-

Solvent Effects: The polarity of the solvent can influence the relative stability of the isomers by preferentially stabilizing the more polar conformer.

The Berry Pseudorotation: A Pathway for Isomerization

The different isomers of trihydroxyphosphorane are not static entities but can interconvert through a low-energy process known as Berry pseudorotation .[4] This mechanism involves a concerted movement of the ligands, where two equatorial groups swap positions with the two apical groups via a square pyramidal transition state. The energy barrier for this process is typically low, allowing for rapid interconversion at room temperature.

The diagram below illustrates the Berry pseudorotation mechanism for a generic pentacoordinate phosphorus compound.

Caption: The Berry pseudorotation mechanism for interconversion of TBP isomers.

Theoretical calculations are instrumental in determining the energy barrier for the Berry pseudorotation of trihydroxyphosphorane. This information is crucial for understanding the dynamics of this intermediate and its role in reaction mechanisms. A lower barrier implies a more fluxional molecule, where the distinction between apical and equatorial positions becomes blurred on the timescale of a chemical reaction.

Implications for Drug Development

A thorough understanding of the stability and reactivity of trihydroxyphosphorane and related pentacoordinate intermediates is of significant interest to the pharmaceutical industry. Many enzymes that are drug targets, such as kinases, phosphatases, and polymerases, proceed through mechanisms involving these transient species. By elucidating the factors that stabilize or destabilize these intermediates, it becomes possible to design inhibitors that mimic the transition state or trap the enzyme in an inactive conformation. Computational studies provide a powerful platform for the in-silico screening and optimization of such drug candidates, accelerating the drug discovery process.

Conclusion

The theoretical study of trihydroxyphosphorane stability provides a window into the fundamental principles governing the reactivity of pentacoordinate phosphorus intermediates. Through the application of sophisticated computational methodologies, we can dissect the intricate balance of electronic and steric factors that determine the preferred isomeric forms and the energy barriers for their interconversion. This knowledge is not only of academic interest but also has profound implications for our understanding of vital biochemical processes and for the development of novel therapeutic agents. As computational power continues to grow, so too will our ability to accurately model these ephemeral yet crucial molecular species, paving the way for new discoveries in chemistry, biology, and medicine.

References

-

Penta-coordinate phosphorous compounds and biochemistry. SciEngine.

-

New features in pentacoordinate phosphorus chemistry. PubMed.

-

New Features in Pentacoordinate Phosphorus Chemistry. ResearchGate.

-

Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society.

-

A Comprehensive Theoretical Model for the Hydrolysis Reactions of Phosphate Containing Compounds. Longdom Publishing.

-

Direct dynamics study on the reaction of O(3P)+PH3→PH2+OH. ResearchGate.

-

Berry mechanism. Wikipedia.

-

Chemistry of pentacoordinated anti-apicophilic phosphorus compounds. Comptes Rendus de l'Académie des Sciences.

-

Ab initio DFT study of bisphosphonate derivatives as a drug for inhibition of cancer: NMR and NQR parameters. PubMed.

-

Theoretical insights on the structure and stability of the [C2, H3, P, O] isomeric family. De Gruyter.

-

Ab initio investigation of the O–H insertion reactions of CH2X–X(X = Cl, Br, I) isopolyhalomethanes with water. ResearchGate.

-

Ab initio and DFT studies on hydrolyses of phosphorus halides. PubMed.

-

Introduction to Computational Methods and Their Applications in Chemistry. Crimson Publishers.

-

Conformational Analysis. YouTube.

-

Ab initio study in the hydration process of metaphosphoric acid: the importance of the pnictogen interactions. accedaCRIS.

-

Basics of Conformational Analysis (Excellent visualization, Stereochemistry, Chemistry Animations). YouTube.

-

The Simplifying Synthesis Ultimate Guide To Conformational Analysis. YouTube.

-

Conformational Analysis of Systems with Preference for Axial Groups. YouTube.

-

Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry.

-

4.9: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts.

-

Why is diequatorial trans-1,2-dimethylcyclohexane more stable than diaxial trans-1,2-dimethylcyclohexane?. Chemistry Stack Exchange.

-

1,3-Diaxial Interactions and A value for Cyclohexanes. Chemistry Steps.

-

4.4: Substituted Cyclohexanes. Chemistry LibreTexts.

-

Quantum Chemistry of Excited States in Polyhedral Boranes. ResearchGate.

Sources

- 1. Ab initio and DFT studies on hydrolyses of phosphorus halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry of pentacoordinated anti-apicophilic phosphorus compounds [comptes-rendus.academie-sciences.fr]

- 3. Quantum chemistry - Wikipedia [en.wikipedia.org]

- 4. Theoretical study on the difference of OH vibrational spectra between OH−(H2O)3 and OH−(H2O)4 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Computational Modeling of Pentacoordinate Phosphorus Intermediates

Abstract

Pentacoordinate phosphorus compounds are pivotal intermediates and transition states in a vast array of chemical transformations, from fundamental organic reactions to complex biological processes. Their transient nature and complex electronic structure, often described as "hypervalent," present significant challenges to experimental characterization. Computational modeling has thus emerged as an indispensable tool for elucidating the geometries, stabilities, and reaction pathways involving these species. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and practical aspects of modeling pentacoordinate phosphorus intermediates. We will delve into the core principles of selecting appropriate computational methods, basis sets, and solvent models, and demonstrate how to apply these techniques to gain mechanistic insights into key reactions. This guide is structured to provide not just a set of instructions, but a foundational understanding of the causality behind methodological choices, ensuring the generation of reliable and predictive computational data.

The Unique Electronic Landscape of Pentacoordinate Phosphorus

Pentacoordinate phosphorus species, such as phosphoranes, often adopt a trigonal bipyramidal (TBP) geometry, although square pyramidal (SP) and other distorted geometries can also be energetically accessible. The bonding in these "hypervalent" molecules has been a subject of considerable theoretical debate. While early theories invoked the participation of d-orbitals, modern quantum chemical calculations have largely shown that the bonding can be rationalized without significant d-orbital contribution, instead favoring a model of three-center four-electron (3c-4e) bonds for the axial ligands in a TBP geometry.[1][2][3] This nuanced electronic structure necessitates the use of robust computational methods that can accurately describe electron correlation and the diffuse nature of the electron density.

Understanding the relative energies of different isomers and the barriers to their interconversion, such as through Berry pseudorotation, is crucial for predicting reaction outcomes.[4] Computational modeling provides a powerful avenue to map these potential energy surfaces and identify the lowest energy pathways.

Core Methodologies for Modeling Pentacoordinate Phosphorus

The accuracy of any computational study hinges on the judicious selection of the theoretical method and basis set. For pentacoordinate phosphorus intermediates, a careful balance between computational cost and accuracy is essential.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has become the most widely used method for studying reaction mechanisms involving organophosphorus compounds due to its favorable accuracy-to-cost ratio.[5][6][7]

-

Recommended Functionals:

-

Hybrid Functionals: Functionals like B3LYP have been traditionally popular and can provide a good starting point.[6]

-

Range-Separated Hybrid Functionals: Functionals such as ωB97X-D are often recommended as they include empirical dispersion corrections, which are important for accurately modeling non-covalent interactions within larger molecules.[8][9][10]

-

Meta-Hybrid GGA Functionals: Functionals like M06-2X and MN15 have shown excellent performance for thermochemistry and kinetics, making them well-suited for studying reaction pathways.[11][12]

-

Causality Behind the Choice: The choice of functional is critical as it directly impacts the calculated energies of stationary points (reactants, intermediates, transition states, and products). For reactions involving bond breaking and formation, functionals that accurately describe the electronic structure at various points along the reaction coordinate are paramount. Dispersion corrections are crucial when modeling systems with bulky substituents or in condensed phases where weak interactions play a significant role.

Basis Sets: The Building Blocks of Molecular Orbitals

The basis set is the set of mathematical functions used to construct the molecular orbitals. For phosphorus, it is crucial to use basis sets that can adequately describe the polarization of the electron density and the diffuse nature of the valence electrons.

-

Pople-style Basis Sets: The 6-31G(d) or 6-31G * basis set is a common starting point, but for higher accuracy, especially for anionic species or transition states, the inclusion of diffuse functions (6-31+G(d) ) is recommended.[13] For even greater accuracy, a triple-zeta basis set like 6-311+G(d,p) is often employed.[8][14]

-

Correlation-Consistent Basis Sets: Dunning's correlation-consistent basis sets, such as cc-pVDZ and aug-cc-pVTZ , are designed to systematically converge towards the complete basis set limit and are excellent choices for high-accuracy calculations.[15]

-

Def2 Basis Sets: The Ahlrichs' "def2" series of basis sets (e.g., def2-SVP , def2-TZVP ) offer a good balance of accuracy and efficiency and are widely used.[12][13]

Self-Validating Protocol: To ensure the reliability of your results, it is good practice to perform single-point energy calculations with a larger, more flexible basis set on geometries optimized with a smaller basis set. If the relative energies of the stationary points do not change significantly, it provides confidence in the chosen level of theory.

Modeling the Solvent Environment

Most chemical reactions are carried out in solution, and the solvent can have a profound effect on the energies of charged or highly polar species like pentacoordinate phosphorus intermediates.[16][17][18][19]

-

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a given dielectric constant. Common models include:

-

Explicit Solvation Models: In this approach, a number of solvent molecules are included explicitly in the calculation. This is computationally more demanding but can be necessary to model specific solute-solvent interactions, such as hydrogen bonding.

Expert Insight: For many applications, a combination of an implicit solvent model for the bulk solvent effects and the inclusion of a few explicit solvent molecules in the first solvation shell can provide a highly accurate and computationally tractable approach.

A Practical Workflow for Mechanistic Studies

A systematic computational investigation of a reaction involving a pentacoordinate phosphorus intermediate typically follows a well-defined workflow.

Step-by-Step Computational Protocol

-

Geometry Optimization of Stationary Points:

-

Locate the minimum energy structures for all reactants, intermediates, and products.

-

Employ a suitable DFT functional and basis set (e.g., ωB97X-D/6-31+G(d)).

-

Include a continuum solvent model (e.g., SMD) to account for solvent effects.

-

-

Frequency Calculations:

-

Perform frequency calculations at the same level of theory as the geometry optimization.

-

Confirm that minima have zero imaginary frequencies and transition states have exactly one imaginary frequency.

-

The imaginary frequency of a transition state corresponds to the motion along the reaction coordinate.

-

Frequency calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

-

Transition State (TS) Searching:

-

Locating the transition state is often the most challenging part of the calculation.

-

Common methods include:

-

Synchronous Transit-Guided Quasi-Newton (STQN) methods (e.g., QST2, QST3).

-

Eigenvector-following methods.

-

-

It is crucial to have a good initial guess for the TS geometry.

-

-

Intrinsic Reaction Coordinate (IRC) Calculations:

-

An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product.

-

This confirms that the located TS is indeed the correct one for the reaction of interest.

-

-

Refining Energies:

-

Perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., def2-TZVPP) to obtain more accurate relative energies.[12]

-

Workflow Diagram

Caption: A typical workflow for the computational investigation of a reaction mechanism.

Case Studies: Illuminating Reaction Mechanisms

The application of these computational methodologies has provided profound insights into several classic organic reactions that proceed via pentacoordinate phosphorus intermediates.

The Wittig Reaction

The mechanism of the Wittig reaction has been a topic of extensive study, with computational chemistry playing a key role in resolving mechanistic ambiguities.[20][21] DFT calculations have shown that the reaction proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, rather than a stepwise mechanism involving a betaine intermediate.[5][6][7] The stereoselectivity (E/Z) of the reaction can be rationalized by analyzing the relative energies of the transition states leading to the cis and trans oxaphosphetanes.[7]

The Mitsunobu Reaction

The Mitsunobu reaction is another cornerstone of organic synthesis where computational studies have been instrumental in unraveling its complex mechanism.[22][23] Calculations have helped to characterize the key intermediates, including the alkoxyphosphonium and acyloxyphosphonium salts.[8][9][10] The stereochemical outcome of the reaction, which typically proceeds with inversion of configuration, can be understood by modeling the SN2 attack of the carboxylate on the alkoxyphosphonium intermediate.

The Appel Reaction

The Appel reaction, used to convert alcohols to alkyl halides, involves the formation of an alkoxyphosphonium halide.[24][25][26] DFT calculations have been used to investigate the catalytic cycle of modified Appel reactions and to understand the nature of the intermediates involved.[27][28]

Reaction Pathway Diagram: The Wittig Reaction

Caption: A simplified potential energy surface for the Wittig reaction.

Advanced Analysis Techniques

Beyond energetic considerations, computational chemistry offers a suite of tools for analyzing the electronic structure and bonding in pentacoordinate phosphorus intermediates.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of bonding by transforming the canonical molecular orbitals into a set of localized orbitals that correspond to Lewis structures (bonds, lone pairs, etc.). This can be used to quantify charge distributions and analyze hyperconjugative interactions.

-

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to define atoms and bonds.[29] The properties of the bond critical points can be used to characterize the nature of the chemical bonds (e.g., covalent vs. ionic).

These methods provide a deeper understanding of the electronic factors that govern the stability and reactivity of these fascinating species.

Conclusion and Future Outlook

Computational modeling has become an indispensable partner to experimental studies in the field of phosphorus chemistry. The methodologies outlined in this guide provide a robust framework for investigating the intricate mechanisms of reactions involving pentacoordinate phosphorus intermediates. As computational resources continue to grow and theoretical methods become more sophisticated, we can expect even more detailed and predictive models to emerge, further enhancing our ability to design novel catalysts and synthetic methodologies. The continued synergy between computational and experimental chemistry will undoubtedly lead to new discoveries and a deeper understanding of the fundamental principles governing the reactivity of phosphorus compounds.

References

-

Computational Exploration of a Redox-Neutral Organocatalytic Mitsunobu Reaction. Journal of the American Chemical Society. [Link]

-

Reactivity and selectivity in the Wittig reaction: a computational study. PubMed. [Link]

-

Computational Exploration of a Redox-Neutral Organocatalytic Mitsunobu Reaction. ResearchGate. [Link]

-

Computational Chemistry in the Undergraduate Laboratory: A Mechanistic Study of the Wittig Reaction. ACS Publications. [Link]

-

Computational Chemistry in the Undergraduate Laboratory: A Mechanistic Study of the Wittig Reaction. ResearchGate. [Link]

-

Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society. [Link]

-

The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews (RSC Publishing). [Link]

-

Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. PMC - NIH. [Link]

-

Correlation consistent basis sets for phosphorus. Hill Research Group. [Link]

-

Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PMC - PubMed Central. [Link]

-

Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]

-

Mechanistic Study of the Mitsunobu Reaction. ResearchGate. [Link]

-

Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Frontiers. [Link]

-

Phosphorus Basis-Sets. crystal.unito.it. [Link]

-

(PDF) Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. ResearchGate. [Link]

-

Advances in understanding the phosphate binding in soil: A Computational Chemistry perspective. ChemRxiv. [Link]

-

Solvent Effect on Kinetics and Mechanism of the Phospha-Michael Reaction of Tertiary Phosphines with Unsaturated Carboxylic Acids. ResearchGate. [Link]

-

Challenges and advances in the computational modeling of biological phosphate hydrolysis. RSC Publishing. [Link]

-

Challenges and advances in the computational modeling of biological phosphate hydrolysis. RSC Publishing. [Link]

-

Recent advances in computational 31 P NMR: Part 1. Chemical shifts. PubMed. [Link]

-

Catalytic Phosphorus(V)-Mediated Nucleophilic Substitution Reactions: Development of a Catalytic Appel Reaction. ACS Publications. [Link]

-

Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors. RSC Publishing. [Link]

-

Basis set dependence of phosphate frequencies in density functional theory calculations. ResearchGate. [Link]

-

(PDF) Synthesis, Structure and Reactivities of Pentacoordinated Phosphorus–Boron Bonded Compounds. ResearchGate. [Link]

-

Penta-coordinate phosphorous compounds and biochemistry. SciEngine. [Link]

-

Molecular orbital theory of pentacoordinate phosphorus. Semantic Scholar. [Link]

-

New Features in Pentacoordinate Phosphorus Chemistry. ResearchGate. [Link]

-

Hypervalent and non‐hypervalent Lewis structures of the phosphate (PO4³⁻), sulfate (SO4²⁻) and perchlorate (ClO4⁻) anions (equivalent resonance forms are not depicted). ResearchGate. [Link]

-

Mechanistic Insights into the Appel Reaction Mediated by a Poly-Phosphamide Material as a Heterogeneous Catalyst. PubMed. [Link]

-

Computational Phosphorus Chemistry. ResearchGate. [Link]

-

Appel Reaction. Organic Chemistry Portal. [Link]

-

Appel reaction. Wikipedia. [Link]

-

Choosing Basis Sets for Specific Atom Types and Atoms. YouTube. [Link]

-

Chemical Bonding in Hypervalent Molecules: Is the Octet Rule Relevant?. ACS Publications. [Link]

-

Basis set (chemistry). Wikipedia. [Link]

-

Molecular Orbital Theory of Pentacoordinate Phosphorus. ACS Publications. [Link]

-

New features in pentacoordinate phosphorus chemistry. PubMed. [Link]

-

Comparing the Penta-Coordinate Phosphoric Intermediates from N-Dimethylphosphoryl L-Aspartic Acid. ResearchGate. [Link]

-

Palladium complexes of a phosphorus ylide with two stabilizing groups: synthesis, structure, and DFT study of the bonding modes. PubMed. [Link]

-

Synthesis, Structure and Reactivities of Pentacoordinated Phosphorus–Boron Bonded Compounds. Cambridge Open Engage. [Link]

-

Revisiting a Historical Concept by Using Quantum Crystallography: Are Phosphate, Sulfate and Perchlorate Anions Hypervalent?. PubMed. [Link]

-

DFT Calculations on the Interactions of Phospazenes with Transition Metals. Massey University. [Link]

-

Hypervalent molecule. Wikipedia. [Link]

-

Pentacoordinate Phosphoranes as Versatile Reagents in Fluoroalkylation Reactions. Chinese Chemical Society. [Link]

-

QTAIM analysis dataset for non-covalent interactions in furan clusters. University of the Free State. [Link]

Sources

- 1. Molecular orbital theory of pentacoordinate phosphorus | Semantic Scholar [semanticscholar.org]

- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 3. roaldhoffmann.com [roaldhoffmann.com]

- 4. researchgate.net [researchgate.net]

- 5. Reactivity and selectivity in the Wittig reaction: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04852K [pubs.rsc.org]

- 13. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Correlation consistent basis sets for phosphorus [grant-hill.group.shef.ac.uk]

- 16. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. The modern interpretation of the Wittig reaction mechanism - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 22. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Appel Reaction [organic-chemistry.org]

- 25. Appel reaction - Wikipedia [en.wikipedia.org]

- 26. alfa-chemistry.com [alfa-chemistry.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Mechanistic Insights into the Appel Reaction Mediated by a Poly-Phosphamide Material as a Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. scholar.ufs.ac.za [scholar.ufs.ac.za]

A Technical Guide to the Synthesis of Stable Pentavalent Phosphorus Compounds for Advanced Research and Drug Development

Abstract

Pentavalent phosphorus compounds are foundational to numerous applications, from catalysis and materials science to the development of life-saving therapeutics. Their unique stereoelectronic properties, which allow them to act as stable intermediates, prodrug moieties, or bioactive agents, have made their synthesis a subject of intense research. This guide provides an in-depth exploration of the core principles and practical methodologies for synthesizing stable pentavalent phosphorus compounds, including phosphonium salts, phosphoranes, phosphine oxides, and phosphonates. Tailored for researchers, medicinal chemists, and drug development professionals, this document emphasizes the causal relationships behind synthetic choices, offering field-proven insights into reaction mechanisms, protocol optimization, and structural characterization to ensure reproducible and reliable outcomes.

The Bedrock of Stability: Understanding the Pentavalent Phosphorus Core

The stability of pentavalent phosphorus (P(V)) compounds is not a given; it is an engineered outcome rooted in the principles of molecular geometry and electronic structure. Unlike their trivalent precursors, P(V) species adopt geometries that are typically trigonal bipyramidal (TBP) or square pyramidal (SP). The inherent stability of these compounds is dictated by several key factors:

-

Apical vs. Equatorial Positioning: In the common TBP geometry, electronegative substituents preferentially occupy the apical positions, while more electropositive or sterically bulky groups favor the equatorial positions. This arrangement, known as Bent's rule, minimizes electron-electron repulsion and is a critical consideration in synthetic design.

-

The Strength of the Phosphoryl (P=O) Bond: The formation of the P=O double bond is a powerful thermodynamic driving force in many reactions leading to P(V) compounds. This bond's high stability is a primary reason for the prevalence and utility of phosphine oxides and phosphonates.

-

Steric Shielding: Bulky substituents can kinetically stabilize the phosphorus center, protecting it from nucleophilic attack or hydrolysis, which are common degradation pathways.

Understanding these principles is paramount for any scientist aiming to synthesize and utilize these versatile molecules. The choice of precursors, reagents, and reaction conditions must be a deliberate exercise in managing these electronic and steric factors to achieve the desired stable compound.

Foundational Synthetic Pathways to Stable P(V) Compounds

The synthesis of stable pentavalent phosphorus compounds can be broadly categorized into several key classes, each with its own set of reliable synthetic strategies. This section details the preparation of two cornerstone classes: phosphonium salts and phosphoranes.

Phosphonium Salts: The Workhorses of Organophosphorus Chemistry

Phosphonium salts, characterized by a tetrahedral phosphorus atom bearing a positive charge, are invaluable as precursors to Wittig reagents, phase-transfer catalysts, and ionic liquids. Their synthesis is typically straightforward, relying on the nucleophilicity of trivalent phosphines.

The most common method for preparing phosphonium salts is the alkylation of phosphines . This is an SN2-type reaction where a phosphine, such as the commercially available triphenylphosphine, reacts with a primary or secondary alkyl halide.

This protocol describes a robust and scalable method for synthesizing a common Wittig reagent precursor.

Materials:

-

Triphenylphosphine (PPh₃)

-

Benzyl bromide

-

Tetrahydrofuran (THF), anhydrous

-

Microwave reactor vial (carbon-coated quartz ampoule recommended)

-

Stir bar

-

Filtration apparatus

-

Dichloromethane (for recrystallization)

Procedure:

-

Reaction Setup: In a fume hood, combine triphenylphosphine (2.0 eq., e.g., 10.5 g, 40 mmol) and benzyl bromide (1.0 eq., e.g., 3.42 g, 20 mmol) in a microwave reactor vial containing a stir bar.

-

Solvent Addition: Add anhydrous THF (e.g., 20 mL) to the vial.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 60°C for 30 minutes under microwave irradiation (e.g., 800 Watts). Causality Note: Microwave heating dramatically reduces reaction times from hours or days to minutes by efficiently and uniformly heating the reaction mixture.

-

Isolation: After cooling the reaction to room temperature, a white precipitate will have formed. Open the vial in a fume hood and filter the solid product.

-

Purification: Wash the collected solid with a small amount of cold THF to remove any unreacted starting materials. For higher purity, the crude product can be recrystallized from a minimal amount of hot dichloromethane.

-

Drying: Dry the purified white, crystalline product under vacuum to yield benzyltriphenylphosphonium bromide (Typical yields: 87-98%).

The resulting phosphonium salt is a stable solid that can be stored and used for the subsequent generation of the corresponding ylide (phosphorane).

Phosphoranes (Ylides): The Reactive Intermediates

Phosphoranes, commonly known as ylides, are neutral, pentavalent species containing a carbanion adjacent to a phosphonium center. They are most famously employed as Wittig reagents for the olefination of aldehydes and ketones. Ylides exist as a resonance hybrid between the ylide (Ph₃P⁺–C⁻HR) and ylene (Ph₃P=CHR) forms. Their stability and reactivity are critically dependent on the nature of the 'R' group.

-

Non-stabilized Ylides (R = alkyl, H): These are highly reactive and must be generated in situ using a strong base (e.g., n-butyllithium, sodium amide) under inert, anhydrous conditions. They typically react with aldehydes and ketones to produce (Z)-alkenes.

-

Stabilized Ylides (R = EWG like -CO₂R, -CN): The presence of an electron-withdrawing group (EWG) delocalizes the negative charge on the carbon, making the ylide significantly more stable and less reactive. These can often be isolated and stored, and they react to form (E)-alkenes.

The synthesis of an alkene via a Wittig reaction is a two-step process that begins with the phosphonium salt prepared previously.

Caption: Workflow for the Wittig reaction, from ylide generation to alkene synthesis.

Synthesis of Phosphine Oxides and Phosphonates

While phosphonium salts and phosphoranes are often transient or used as reagents, phosphine oxides and phosphonates represent classes of highly stable, often isolable, and functionally critical P(V) compounds. They are prevalent in medicinal chemistry, serving as phosphate mimics or key components of prodrugs.

Tertiary Phosphine Oxides

Tertiary phosphine oxides (R₃P=O) are characterized by their high thermal and chemical stability, largely due to the strong, polar P=O bond.

Key Synthetic Routes:

-

Oxidation of Trivalent Phosphines: This is the most direct method. Trivalent phosphines are readily oxidized by a variety of agents, including hydrogen peroxide, peroxy acids, or even atmospheric oxygen, to form the corresponding phosphine oxide. The choice of oxidant depends on the sensitivity of the other functional groups in the molecule.

-

Michaelis-Arbuzov Reaction: This powerful reaction forms a P-C bond and is a cornerstone of organophosphorus chemistry. It involves the reaction of a trialkyl phosphite with an alkyl halide. The reaction proceeds through a quasi-phosphonium salt intermediate which then rearranges to the thermodynamically stable phosphonate. A variation of this allows for the synthesis of phosphine oxides.

This protocol outlines a metal-free synthesis of a tertiary phosphine oxide.

Materials:

-

Secondary Phosphine Oxide (e.g., diphenylphosphine oxide)

-

Alkyl Halide (e.g., benzyl bromide)

-

Sodium Iodide (NaI) - Catalyst

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Acetonitrile)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and stir bar, add diphenylphosphine oxide (1.0 eq.), the alkyl halide (1.2 eq.), potassium carbonate (1.5 eq.), and a catalytic amount of sodium iodide (0.1 eq.).

-

Solvent Addition: Add anhydrous acetonitrile as the solvent.

-

Reaction Conditions: Heat the mixture to reflux (approx. 82°C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure tertiary phosphine oxide.

Structural Characterization: A Mandate for Integrity

The synthesis of a pentavalent phosphorus compound is incomplete without rigorous structural verification. The two primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

³¹P NMR Spectroscopy

Phosphorus-31 NMR is an exceptionally powerful and direct tool for characterizing organophosphorus compounds. The 100% natural abundance and spin ½ of the ³¹P nucleus provide clean, sharp signals over a wide chemical shift range, making it highly diagnostic.

| Compound Class | Typical ³¹P Chemical Shift Range (ppm) | Key Features |

| Phosphonium Salts | +20 to +40 | Sharp singlet (for PPh₃ derivatives). Coupling to adjacent protons can be observed. |

| Ylides (Phosphoranes) | +5 to +25 | Generally upfield compared to their salt precursors. |

| Trivalent Phosphines | -60 to +20 | Wide range, highly sensitive to substituents. Precursors to P(V) compounds. |

| Phosphine Oxides | +25 to +50 | Downfield shift compared to corresponding phosphines due to the deshielding effect of the oxygen atom. |

| Phosphonates | 0 to +30 | Chemical shift is sensitive to the groups attached to the phosphorus and oxygen atoms. |

| Chemical shifts are referenced to 85% H₃PO₄. |

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous proof of structure. It reveals precise bond lengths, bond angles, and the three-dimensional arrangement of atoms, confirming the pentavalent coordination geometry (e.g., tetrahedral for phosphonium salts, TBP for some phosphoranes). This technique is the gold standard for absolute structural elucidation.

Caption: A typical workflow for the structural validation of a synthesized P(V) compound.

Applications in Drug Development

The stability and diverse reactivity of pentavalent phosphorus compounds make them highly valuable in the pharmaceutical industry.

-

Phosphate Prodrugs: Phosphonates and phosphoric amides are widely used to mask polar hydroxyl or amine groups in drug candidates. This increases lipophilicity, enhances cell membrane permeability, and improves oral bioavailability. In vivo, cellular enzymes (e.g., phosphatases) cleave the phosphorus moiety to release the active parent drug.

-

Bioisosteres: The phosphonate group is a well-established bioisostere for the carboxylate group, while bisphosphonates are stable mimics of pyrophosphate. This mimicry allows them to bind to enzyme active sites, acting as inhibitors. A prime example is the use of bisphosphonates in drugs for bone disorders, where they bind to calcium phosphate in bones and inhibit osteoclast activity.

-

Synthetic Intermediates: As demonstrated, phosphonium salts and ylides are indispensable for the construction of complex molecular scaffolds through reactions like the Wittig olefination, a key C-C bond-forming reaction in the synthesis of many active pharmaceutical ingredients (APIs).

Conclusion

The synthesis of stable pentavalent phosphorus compounds is a mature yet continually evolving field. A thorough understanding of the principles governing their stability, combined with mastery of key synthetic transformations like phosphine alkylation, the Wittig reaction, and the Michaelis-Arbuzov reaction, empowers researchers to design and create novel molecules with tailored properties. For professionals in drug development, these compounds offer a versatile toolkit for overcoming challenges in drug delivery, bioavailability, and target engagement. Rigorous analytical characterization remains the cornerstone of this work, ensuring that the synthesized structures are validated and that their subsequent applications are built on a foundation of scientific integrity.

References

-

Wittig Reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

-

Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

The Wittig Reaction: Examples and Mechanism. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]

-

The Wittig reaction. (n.d.). In Organic Chemistry II. Lumen Learning. Retrieved January 12, 2026, from [Link]

-

Rahman, A. F. M. M., et al. (2021). Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. Biomedical Journal of Scientific & Technical Research, 39(2). [Link]

-

Rahman, A. F. M. M. (2021). Preparation of (Substituted)- Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. Biomedical Journal of Scientific & Technical Research. [Link]

-

Norris, J. (2018, April 12). Phosphorous ylides [Video]. YouTube. [Link]

- Process for making alkyltriaryl-phosphonium compounds. (1967).

- Quin, L. D., & Verkade, J. G. (Eds.). (2010).

-

Phosphorus NMR. (n.d.). University of Ottawa. Retrieved January 12, 2026, from [Link]

-

X-Ray Crystallography of Chemical Compounds. (n.d.). PubMed Central (PMC). Retrieved January 12, 2026, from [Link]

-

Unusual Application for Phosphonium Salts and Phosphoranes: Synthesis of Chalcogenides. (2021). ACS Publications. [Link]

-

Phosphorus chemistry: Discoveries and advances. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Powell, H. M., Clark, D., & Wells, A. F. (1940). Crystal Structure of Phosphorus Pentachloride. Nature. [Link]

-

Pentavalent Phosphorus Formation Mechanism. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Phosphinophosphoranes: Mixed-Valent Phosphorus Compounds with Ambiphilic Properties. (2022). PubMed Central (PMC). [Link]

-

Development and Clinical Application of Phosphorus-Containing Drugs. (2020). PubMed. [Link]

-

Synthesis of Phosphorus(V)-Substituted Six-Membered N-Heterocycles: Recent Progress and Challenges. (2023). National Institutes of Health (NIH). [Link]

-

Phosphorus-31 nuclear magnetic resonance. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Phosphorus Compounds of Natural Origin: Prebiotic, Stereochemistry, Application. (n.d.). MDPI. [Link]

-

Development and Clinical Application of Phosphorus-Containing Drugs. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

The applications of pentavalent phosphorus species. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

31 Phosphorus NMR. (n.d.). University of Sheffield. Retrieved January 12, 2026, from [Link]

-

The crystal structure of phosphorus pentabromide. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Phosphorus Kβ X-ray emission spectroscopy detects non-covalent interactions of phosphate biomolecules in situ. (n.d.). PubMed Central (PMC). [Link]

-

X-Ray Crystallography of Chemical Compounds. (n.d.). PubMed Central (PMC). Retrieved January 12, 2026, from [Link]

Exploratory Investigation of Novel Phosphorane Structures: From Computational Design to Application

An In-Depth Technical Guide

Introduction

Phosphoranes, hypervalent phosphorus compounds typically featuring a pentacoordinated phosphorus center, stand at the crossroads of fundamental chemical theory and practical application. Their unique stereochemical properties, including the ability to undergo rapid ligand exchange via processes like Berry pseudorotation, make them fascinating subjects for structural and mechanistic studies. More importantly, their role as reactive intermediates in pivotal organic reactions and their growing potential in medicinal chemistry as transition-state analogs and phosphate bioisosteres have propelled them to the forefront of modern chemical research.[1][2][3]

This guide provides an in-depth technical framework for the exploratory investigation of novel phosphorane structures, intended for researchers, chemists, and drug development professionals. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental design, offering field-proven insights into the synthesis, characterization, and application of these remarkable molecules. We will explore how to logically progress from a theoretical concept to a fully characterized molecule with potential utility, emphasizing the integration of computational chemistry with robust synthetic and analytical protocols.

Chapter 1: Theoretical Foundations & Computational-Driven Design

The exploration of novel phosphoranes begins not in the flask, but in silico. Computational chemistry provides an indispensable toolkit for predicting the stability, geometry, and electronic properties of hypothetical structures before any synthetic work is undertaken.[4] This predictive power is crucial for identifying promising synthetic targets and avoiding unviable pathways.

The Energetic Landscape: TBP vs. SP Geometries

Pentacoordinated phosphorus compounds predominantly adopt two geometries: the trigonal bipyramidal (TBP) and the square pyramidal (SP). The TBP is generally the ground-state geometry, but the SP structure often represents a low-energy transition state for ligand exchange (isomerization) in a process known as Berry pseudorotation.

The energy difference between these forms is typically small, meaning that the molecule can be highly fluxional in solution. Computational modeling, particularly using Density Functional Theory (DFT), is essential for mapping this potential energy surface.

Scientist's Insight: The choice of DFT functional and basis set is critical. For phosphoranes, functionals like B3LYP or M06-2X combined with a Pople-style basis set like 6-311+G(d,p) or a Dunning-type correlation-consistent basis set (e.g., aug-cc-pVTZ) often provide a good balance of accuracy and computational cost for geometry optimization and energy calculations.[5][6]

Workflow for In Silico Design

A robust computational workflow is the first step in a self-validating experimental plan. It allows for the pre-screening of ideas and the generation of testable hypotheses.

Caption: Computational workflow for the design and validation of novel phosphorane targets.

Chapter 2: Advanced Synthetic Strategies

The synthesis of phosphoranes requires careful control over reagents and conditions due to their potential sensitivity. Novel structures often demand bespoke synthetic routes. Here, we focus on a modern approach to creating mixed-valent phosphinophosphoranes, which exhibit ambiphilic properties and represent a frontier in phosphorus chemistry.[7][8]

Synthesis of Mixed-Valent Phosphinophosphoranes

These compounds, containing both a P(III) and a P(V) center linked by a P-P bond, can be synthesized via a metathesis reaction between a lithium phosphide and a chlorophosphorane.[7]

Caption: General reaction scheme for the synthesis of phosphinophosphoranes.

Detailed Experimental Protocol: Synthesis of a Catechol-Derived Phosphinophosphorane

This protocol is adapted from methodologies described for the synthesis of novel phosphinophosphoranes and serves as a self-validating system.[7][8]

Objective: To synthesize a representative phosphinophosphorane via a salt metathesis reaction.

Materials:

-

Lithium phosphide (RR’PLi) solution in THF

-

Dichlorocatecholphosphorane (cat₂PCl)

-

Anhydrous Toluene

-

Anhydrous Celite

-

Schlenk line and glassware

-

Magnetic stirrer and stir bars

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Preparation: Under an inert atmosphere (Argon or Nitrogen), add a solution of dichlorocatecholphosphorane (1.0 eq) in anhydrous toluene to a Schlenk flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to -50 °C using a low-temperature bath.

-

Rationale: Low temperature is crucial to control the reaction rate, prevent the formation of undesired side products, and ensure the kinetic product is favored.

-

-

Reaction: Slowly add a solution of lithium phosphide (1.0 eq) in THF dropwise to the stirred phosphorane solution over 30 minutes.

-

Warming & Equilibration: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Rationale: The gradual warming ensures the reaction proceeds to completion. Monitoring by ³¹P NMR at this stage is recommended to confirm the formation of the product, which should appear as a set of two doublets.

-

-

Workup: Remove the precipitated LiCl salt by filtration through a pad of anhydrous Celite under an inert atmosphere.

-

Isolation: Remove the solvent from the filtrate under high vacuum. The resulting solid can be further purified by crystallization from a concentrated toluene or hexane solution at low temperature.

Expected Outcome: The formation of the phosphinophosphorane product, characterized by two distinct doublets in the ³¹P{¹H} NMR spectrum with a large ¹JPP coupling constant (typically in the range of 300-500 Hz), confirming the P-P bond.[7]

Chapter 3: Comprehensive Structural Characterization

Characterization is the cornerstone of validating a novel structure. A multi-technique approach is essential to unambiguously determine the connectivity, geometry, and dynamic behavior of new phosphoranes.

Spectroscopic & Analytical Techniques

A combination of spectroscopic methods provides a complete picture of the molecule's structure in both solution and solid states.

| Technique | Information Gained | Rationale & Key Insights |

| ³¹P NMR Spectroscopy | Phosphorus chemical environment, P-P or P-X coupling, coordination number.[9] | This is the most direct method. The chemical shift (δ) is highly sensitive to the geometry and substituents. Pentacoordinated P(V) centers have characteristic chemical shifts, distinct from P(III) precursors. |

| ¹H & ¹³C NMR Spectroscopy | Organic ligand framework, stereochemistry. | Provides information on the substituents attached to the phosphorus atom and helps confirm the overall molecular structure. |

| X-Ray Crystallography | Precise bond lengths, bond angles, and solid-state geometry (TBP vs. SP).[7][10] | Provides definitive, unambiguous proof of the molecular structure and connectivity. Essential for publication and for understanding subtle structural features. |

| Mass Spectrometry (ESI, CI) | Molecular weight confirmation and fragmentation patterns. | Confirms the molecular formula of the synthesized compound. |

Table 1: Key Characterization Techniques for Novel Phosphoranes.

Case Study: Interpreting ³¹P NMR Data

For the phosphinophosphorane synthesized in Chapter 2, the ³¹P{¹H} NMR spectrum is the primary tool for validation.

-

Expected Spectrum: Two signals, each a doublet, due to one-bond coupling (¹JPP).

-

Signal 1 (P(III) center): Appears at a downfield chemical shift (e.g., +30 to +90 ppm).[7]

-

Signal 2 (P(V) center): Appears at an upfield chemical shift (e.g., -10 to +15 ppm).[7]

-

Coupling Constant (¹JPP): A large value (e.g., 334–458 Hz) is irrefutable evidence of a direct P-P bond.[7]

Chapter 4: Application in Drug Development: Phosphoranes as Bioisosteres

The unique structural and electronic properties of phosphorus-containing moieties make them highly valuable in drug design.[1][11] Phosphonates, which can be seen as derivatives or analogs of phosphorane intermediates, are particularly effective as bioisosteres of phosphates and carboxylates.[2][3]

The Bioisostere Concept

Phosphonates and related phosphorus compounds can mimic the transition state of enzymatic reactions involving phosphate hydrolysis. The tetrahedral geometry of a phosphonate mimics the trigonal bipyramidal transition state of phosphate ester hydrolysis. This makes them potent enzyme inhibitors.[3]

Caption: Phosphonates as stable transition-state analogs for phosphate-processing enzymes.

Scientist's Insight: The introduction of a phosphorus moiety can significantly alter a drug candidate's pharmacokinetic properties, such as polarity and metabolic stability.[1] For example, replacing a metabolically labile carboxylate group with a stable phosphonate group can increase a drug's half-life. This strategy has been successfully employed in antiviral and anti-osteoporotic drugs.[2][3]

Conclusion and Future Outlook

The exploratory investigation of novel phosphorane structures is a vibrant and rewarding field of chemical science. By synergistically combining computational design, advanced synthetic methods, and comprehensive characterization, researchers can efficiently discover and validate new molecular entities. The logical workflow—from theory to synthesis to proof—ensures scientific integrity and accelerates the path toward application. As our understanding of their reactivity and biological interactions grows, novel phosphoranes and related phosphorus compounds will undoubtedly play an increasingly critical role in catalysis, materials science, and the development of next-generation therapeutics.

References

-

Deiters, J. A., Gallucci, J. C., Clark, T. E., & Holmes, R. R. (1995). COMPUTER SIMULATION OF PHOSPHORANE STRUCTURES. Phosphorus, Sulfur, and Silicon and the Related Elements, 98(1-4). Available at: [Link]

-

Pille, A., et al. (2023). Novel synthetic route for (parent) phosphetanes, phospholanes, phosphinanes and phosphepanes. Chemical Science, 14, 3834-3838. Available at: [Link]

-

Dielmann, F., et al. (2021). Phosphorus‐Containing Superbases: Recent Progress in the Chemistry of Electron‐Abundant Phosphines and Phosphazenes. Chemistry – A European Journal, 27(35). Available at: [Link]

-

Clark, T. P. (2004). Recent Developments in Chiral Phospholane Chemistry. Tetrahedron Asymmetry, 15(14), 2123-2137. Available at: [Link]

-

Pille, A., et al. (2023). Novel Synthetic Route for (Parent) Phosphetanes, Phospholanes, Phosphinanes and Phosphepanes. ResearchGate. Available at: [Link]

-

Mavroud M., et al. (2024). The key phosphorus moieties in drug design: antimicrobials and beyond. RSC Medicinal Chemistry. Available at: [Link]

-

Demkowicz, S., et al. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry, 10. Available at: [Link]

-

Dudko, P., et al. (2021). Reactivity Profile of a Peri-Substitution-Stabilized Phosphanylidene-Phosphorane: Synthetic, Structural, and Computational Studies. Inorganic Chemistry, 60(1), 344-356. Available at: [Link]

-

Lu, X., & O'Connor, M. J. (2021). Phosphorus-Based Catalysis. ACS Central Science, 7(3), 396-409. Available at: [Link]

-

Holmes, R. R., et al. (2005). Biologically relevant phosphoranes: synthesis and structural characterization of glucofuranose-derived phosphoranes with penta- and hexacoordination at phosphorus. Inorganic Chemistry, 44(8), 2694-2703. Available at: [Link]

-

Yu, F., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Medicinal Drug Discovery, 8, 100063. Available at: [Link]

-

Kafarski, P., et al. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9. Available at: [Link]

-

Chugunov, A. S., et al. (2022). Phosphinophosphoranes: Mixed-Valent Phosphorus Compounds with Ambiphilic Properties. Inorganic Chemistry, 61(50), 20389-20397. Available at: [Link]

-

Chugunov, A. S., et al. (2022). Phosphinophosphoranes: Mixed-Valent Phosphorus Compounds with Ambiphilic Properties. Inorganic Chemistry, 61(50), 20389-20397. Available at: [Link]

-

Noble-Eddy, R., et al. (2008). More user-friendly phosphines? Molecular structure of methylphosphine and its adduct with borane, studied by gas-phase electron diffraction and quantum chemical calculations. Dalton Transactions, (37), 5041-5047. Available at: [Link]

-

Schoeller, W. W. (2005). Toward the catalytic synthesis of phosphiranes. A computational study. Journal of the American Chemical Society, 127(49), 17457-17464. Available at: [Link]

-

Noble-Eddy, R., et al. (2008). More user-friendly phosphines? Molecular structure of methylphosphine and its adduct with borane, studied by gas-phase electron diffraction and quantum chemical calculations. University of Edinburgh Research Explorer. Available at: [Link]

Sources

- 1. The key phosphorus moieties in drug design: antimicrobials and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 4. metaphactory [semopenalex.org]

- 5. researchgate.net [researchgate.net]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. Phosphinophosphoranes: Mixed-Valent Phosphorus Compounds with Ambiphilic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Biologically relevant phosphoranes: synthesis and structural characterization of glucofuranose-derived phosphoranes with penta- and hexacoordination at phosphorus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation Mechanisms of Substituted Hydroxyphosphoranes

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyphosphoranes, pentacoordinate phosphorus species, represent a class of compounds that are not only fundamentally important in organophosphorus chemistry but also serve as crucial intermediates in a vast array of biological and synthetic processes. Their transient nature and the delicate equilibrium with their tetracoordinate tautomers, α-hydroxyphosphonates, have historically presented significant challenges to their isolation and characterization. This technical guide provides a comprehensive exploration of the mechanisms governing the formation of substituted hydroxyphosphoranes. We will delve into the primary synthetic routes, the nuanced interplay of electronic and steric effects of substituents, the critical experimental parameters that dictate their stability, and the spectroscopic techniques essential for their characterization. This guide is intended to equip researchers, particularly those in drug development where phosphate mimics and transition state analogs are of paramount importance, with the foundational knowledge and practical insights necessary to navigate the synthesis and understanding of these reactive intermediates.

Introduction: The Pivotal Role of Pentacoordinate Phosphorus

The chemistry of phosphorus is dominated by its ability to exist in multiple coordination states, with the pentacoordinate state being of particular significance. Pentacoordinate phosphorus intermediates are central to the mechanisms of phosphoryl transfer reactions, which are fundamental to life itself, governing processes from DNA replication to cellular signaling. Hydroxyphosphoranes, characterized by a central phosphorus atom bonded to five oxygen or carbon ligands, one of which is a hydroxyl group, are key players in these transformations.[1][2]

While often transient, the formation and stability of hydroxyphosphoranes can be controlled through the judicious selection of substituents on the phosphorus atom and the surrounding molecular framework. Understanding the principles that govern their formation is not merely an academic exercise; it is critical for the rational design of enzyme inhibitors, probes for biochemical pathways, and novel synthetic methodologies.

This guide will systematically dissect the formation of substituted hydroxyphosphoranes, beginning with the most prevalent synthetic strategies and progressing to a detailed analysis of the factors that influence their existence and stability.

Primary Formation Pathways: A Mechanistic Perspective

The most common entry points to hydroxyphosphoranes in a synthetic setting are through the reactions of trivalent phosphorus compounds with carbonyls, leading to the formation of α-hydroxyphosphonates, which can exist in equilibrium with the desired pentacoordinate hydroxyphosphorane.

The Pudovik Reaction: A Base-Catalyzed Approach

The Pudovik reaction, a cornerstone of organophosphorus synthesis, involves the base-catalyzed addition of a dialkyl phosphite to an aldehyde or ketone.[1] This reaction provides a direct route to α-hydroxyphosphonates.

Mechanism:

The generally accepted mechanism proceeds through the following key steps:

-

Deprotonation of Dialkyl Phosphite: A base, commonly an amine like triethylamine, deprotonates the dialkyl phosphite to generate a highly nucleophilic phosphite anion.[1][2]

-

Nucleophilic Attack: The phosphite anion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide intermediate is subsequently protonated, typically by the conjugate acid of the base catalyst or during aqueous workup, to yield the final α-hydroxyphosphonate product.[1][3]

Caption: Mechanism of the Base-Catalyzed Pudovik Reaction.

The Abramov Reaction: An Acid-Catalyzed Alternative

The Abramov reaction provides an alternative, acid-catalyzed pathway to α-hydroxyphosphonates, utilizing trialkyl phosphites as the phosphorus source.[4][5]

Mechanism:

-

Activation of the Carbonyl: An acid catalyst (either a Brønsted or Lewis acid) activates the carbonyl group, increasing its electrophilicity.[4]

-

Nucleophilic Attack: The nucleophilic phosphorus atom of the trialkyl phosphite attacks the activated carbonyl carbon.

-

Intermediate Formation and Rearrangement: A zwitterionic intermediate is formed, which then undergoes a rearrangement, often involving the transfer of an alkyl group from a phosphite ester to the newly formed alkoxide, to yield the α-hydroxyphosphonate.[3][5]

Caption: Mechanism of the Acid-Catalyzed Abramov Reaction.

The Hydroxyphosphonate-Hydroxyphosphorane Equilibrium

The α-hydroxyphosphonate formed from the Pudovik or Abramov reaction is not always the final story. In many cases, it exists in a dynamic equilibrium with its pentacoordinate tautomer, the hydroxyphosphorane. This equilibrium is a critical concept in understanding the reactivity and isolation of these species.

Caption: Tautomeric Equilibrium between α-Hydroxyphosphonate and Hydroxyphosphorane.

The position of this equilibrium is highly sensitive to a number of factors:

-

Electronic Effects of Substituents: Electron-withdrawing groups on the phosphorus atom tend to stabilize the pentacoordinate structure by reducing the electron density on the phosphorus, making it more accepting of the fifth ligand (the hydroxyl group). Conversely, electron-donating groups favor the tetracoordinate phosphonate form.

-

Steric Effects and Ring Strain: The formation of a pentacoordinate structure often involves the incorporation of the phosphorus atom into a five- or six-membered ring (a spirocyclic phosphorane). The relief of ring strain in such systems can be a powerful driving force for the formation of the more stable pentacoordinate structure. Five-membered rings are particularly effective at stabilizing the trigonal bipyramidal geometry of the phosphorane.

-

Solvent Effects: The polarity of the solvent can influence the position of the equilibrium. Polar solvents may stabilize the more polar tautomer.

-

Temperature: Low temperatures often favor the thermodynamically more stable isomer, which in many cases is the hydroxyphosphorane, especially in systems designed to stabilize the pentacoordinate form.

Factors Influencing Stability and Causality of Experimental Choices

The often-elusive nature of hydroxyphosphoranes stems from their inherent reactivity. Several experimental parameters are critical to their successful synthesis and observation.

Anhydrous Conditions: A Non-Negotiable Requirement

The presence of water is highly detrimental to the synthesis of hydroxyphosphoranes. Phosphorus (III) and (V) compounds are susceptible to hydrolysis. Water can act as a nucleophile, leading to the decomposition of starting materials and intermediates. Therefore, all reactions must be conducted under strictly anhydrous conditions, using dried glassware and anhydrous solvents, and often under an inert atmosphere of nitrogen or argon to exclude atmospheric moisture.

The Importance of Low Temperatures

Many hydroxyphosphoranes are thermally labile. Conducting reactions at low temperatures (e.g., 0 °C to -78 °C) can slow down decomposition pathways and shift the equilibrium towards the formation of the desired pentacoordinate species, especially if its formation is enthalpically favored.

Spectroscopic Characterization: Unveiling the Pentacoordinate Structure

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is the most powerful tool for the identification and characterization of hydroxyphosphoranes.

³¹P NMR Spectroscopy